4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol
Overview
Description
4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol is an organofluorine compound characterized by the presence of a benzyl alcohol group substituted with a pentafluorobenzyloxy group
Scientific Research Applications
4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and materials.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Target of Action
The primary target of 4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol is Alcohol dehydrogenase 1C . This enzyme plays a crucial role in the metabolism of alcohols in the body.
Mode of Action
It’s known that the compound interacts with its target, alcohol dehydrogenase 1c, which may lead to changes in the enzyme’s activity .
Biochemical Pathways
Given its interaction with alcohol dehydrogenase 1c, it’s likely that it affects the metabolic pathways involving alcohols .
Result of Action
Given its interaction with alcohol dehydrogenase 1c, it’s likely that it affects the metabolism of alcohols in the body .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its action .
Biochemical Analysis
Biochemical Properties
4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The compound’s structure allows it to bind to the active site of alcohol dehydrogenase, influencing the enzyme’s activity. Additionally, this compound can interact with other proteins through hydrogen bonding and hydrophobic interactions, affecting their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases involved in cell signaling, thereby affecting downstream signaling cascades. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biochemical properties. The compound’s interaction with cofactors, such as NADH or NADPH, is also crucial for its metabolic processing. These interactions can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s overall distribution and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments. Understanding the subcellular localization of this compound is essential for elucidating its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol typically involves the reaction of 2,3,4,5,6-pentafluorobenzyl alcohol with a suitable benzyl alcohol derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol group, followed by the addition of the pentafluorobenzyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-(2,3,4,5,6-Pentafluorobenzyloxy)benzaldehyde or 4-(2,3,4,5,6-Pentafluorobenzyloxy)benzoic acid.
Reduction: Formation of 4-(2,3,4,5,6-Pentafluorobenzyloxy)toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzyl alcohol: A closely related compound with similar chemical properties but lacking the additional benzyl alcohol group.
2,3,4,5,6-Pentafluorobenzyl bromide: Another related compound used in similar synthetic applications.
Uniqueness
4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol is unique due to the presence of both the pentafluorobenzyloxy and benzyl alcohol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-[(2,3,4,5,6-pentafluorophenyl)methoxy]phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5O2/c15-10-9(11(16)13(18)14(19)12(10)17)6-21-8-3-1-7(5-20)2-4-8/h1-4,20H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUNQAJUXKQIJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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